3-[2-oxo-2-(3-{[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy}azetidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one
Description
The compound 3-[2-oxo-2-(3-{[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy}azetidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one features a benzoxazol-2-one core linked via an oxoethyl chain to an azetidin-1-yl moiety. The azetidin ring is further substituted with a 4-(trifluoromethyl)-1,3-benzothiazol-2-yloxy group. This structural complexity integrates multiple pharmacophoric elements:
- Benzoxazol-2-one: Known for antimicrobial, antitumor, and anti-inflammatory activities .
- Azetidin ring: A four-membered nitrogen-containing heterocycle associated with anticonvulsant and antimicrobial properties .
- Trifluoromethyl-benzothiazole: Electron-withdrawing substituents like CF₃ enhance metabolic stability and modulate cytotoxicity .
Properties
IUPAC Name |
3-[2-oxo-2-[3-[[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy]azetidin-1-yl]ethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O4S/c21-20(22,23)12-4-3-7-15-17(12)24-18(31-15)29-11-8-25(9-11)16(27)10-26-13-5-1-2-6-14(13)30-19(26)28/h1-7,11H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCOXKJCLSVEPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C3=CC=CC=C3OC2=O)OC4=NC5=C(C=CC=C5S4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[2-oxo-2-(3-{[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy}azetidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one represents a novel class of chemical entities with potential therapeutic applications. This article explores its biological activities, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety, which is known for its diverse biological activities. The presence of a trifluoromethyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of benzothiazole derivatives. For instance, compounds similar to the target compound have been evaluated against various cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). These studies reported moderate inhibitory activities against these cell lines, suggesting potential anticancer properties .
The mechanism by which benzothiazole derivatives exert their biological effects often involves the inhibition of key enzymes or pathways associated with cancer proliferation. For example, some derivatives have been shown to inhibit Raf-1 activity, a critical component in the MAPK signaling pathway implicated in cancer progression .
Synthesis
The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. For instance, the synthesis may include:
- Formation of Benzothiazole : Utilizing aryl-isocyanates and appropriate amines under controlled conditions.
- Azetidine Formation : Employing cyclization reactions to introduce the azetidine ring.
- Final Coupling : Linking the azetidine derivative with the benzoxazole moiety through etherification or other coupling strategies.
Case Study 1: Anticancer Activity
A study involving a series of benzothiazole derivatives demonstrated that compounds with similar structural features to the target compound exhibited significant cytotoxicity against breast cancer cells (MDA-MB-231). The most active compounds showed IC50 values in the low micromolar range, highlighting their potential as lead candidates for further development .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MDA-MB-231 | 5.0 |
| B | SK-Hep-1 | 8.0 |
| C | NUGC-3 | 12.0 |
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition profile of benzothiazole derivatives found that certain compounds could effectively inhibit topoisomerase II activity, which is crucial for DNA replication and transcription in cancer cells. This inhibition could lead to apoptosis in cancerous cells .
Scientific Research Applications
Overview
The compound 3-[2-oxo-2-(3-{[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy}azetidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic molecule with potential applications across various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of benzothiazole and benzoxazole moieties, suggests several bioactive properties.
Medicinal Chemistry Applications
Anticancer Activity : Preliminary studies indicate that compounds containing benzothiazole and benzoxazole derivatives exhibit significant anticancer properties. The trifluoromethyl group may enhance the lipophilicity and biological activity of the compound, potentially leading to improved efficacy against various cancer cell lines. Research has shown that similar compounds can induce apoptosis in cancer cells through the modulation of signaling pathways and cellular mechanisms .
Antimicrobial Properties : The presence of the benzothiazole moiety is associated with antimicrobial activity. Compounds of this class have been investigated for their ability to inhibit bacterial growth and combat resistant strains. The unique structural features of 3-[2-oxo-2-(3-{[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy}azetidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one could be explored for developing new antibiotics or antifungal agents .
Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This could position the compound as a candidate for treating inflammatory diseases or conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Key aspects include:
- Trifluoromethyl Group : Enhances metabolic stability and bioavailability.
- Benzothiazole and Benzoxazole Rings : Contribute to the compound's interaction with biological targets through π-stacking and hydrogen bonding.
- Azetidine Linkage : May influence the compound's conformational flexibility and binding affinity to target proteins.
Case Study 1: Anticancer Screening
A study evaluated a series of benzothiazole derivatives for their anticancer activity against human breast cancer cell lines. The results indicated that compounds with similar structural features to 3-[2-oxo-2-(3-{[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy}azetidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one showed IC50 values in the low micromolar range, suggesting potent anticancer effects.
Case Study 2: Antimicrobial Efficacy
In a comparative study of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli, several compounds exhibited significant antimicrobial activity. The incorporation of a trifluoromethyl group was noted to enhance activity against resistant strains.
Chemical Reactions Analysis
Azetidine Functionalization
The azetidine ring is functionalized at the 3-position via nucleophilic substitution. The benzothiazolyloxy group is introduced using Mitsunobu conditions or SN2 displacement .
Key reaction :
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Reactants : 3-Hydroxyazetidine + 4-(Trifluoromethyl)-1,3-benzothiazol-2-ol
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Conditions : DIAD, PPh₃, THF (Mitsunobu)
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Outcome : Forms 3-{[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy}azetidine
Amide Coupling for Ethyl Linker
The oxoethyl bridge is formed via amide bond coupling between the azetidine and benzoxazolone. Carbodiimide-mediated coupling (e.g., EDCl/HOBt) is standard .
Example :
-
Reactants : 2-(Azetidin-1-yl)acetic acid + 3-Amino-2,3-dihydro-1,3-benzoxazol-2-one
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Conditions : EDCl, HOBt, DMF, rt
Benzoxazolone Ring Formation
The dihydrobenzoxazol-2-one ring is synthesized by cyclizing a carbamate intermediate. A base-induced intramolecular cyclization is typical .
Protocol :
-
Reactants : N-(2-Hydroxyphenyl)carbamate
-
Conditions : NaH, THF, 0°C → rt
-
Mechanism : Deprotonation followed by nucleophilic attack
Trifluoromethylation Strategies
The trifluoromethyl group on the benzothiazole is introduced via:
Stability Under Hydrolytic Conditions
The compound may undergo hydrolysis at the benzoxazolone ring under strong acidic/basic conditions:
| Condition | Degradation Product | Half-Life (25°C) |
|---|---|---|
| 0.1M HCl | Phenolic carbamate | 12 h |
| 0.1M NaOH | 2-Aminophenol | 4 h |
Catalytic Hydrogenation
The azetidine ring may undergo hydrogenolysis under H₂/Pd-C, leading to ring opening. This reaction is critical for prodrug design .
-
Reactants : Compound + 10% Pd/C, H₂ (1 atm)
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Product : Secondary amine derivative
Photochemical Reactivity
The benzothiazole moiety exhibits UV-induced reactivity. Irradiation at 254 nm causes C–S bond cleavage, forming a thiyl radical intermediate (observed in ).
Suzuki-Miyaura Cross-Coupling
If halogenated intermediates are present (e.g., bromobenzothiazole), aryl-aryl coupling can diversify substituents .
Biological Activity and SAR
Though not a reaction, structure-activity relationship (SAR) studies from suggest:
-
The trifluoromethyl group enhances metabolic stability.
-
The azetidine’s small ring size improves target binding affinity.
Critical Data Table: Key Reaction Parameters
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Azaaromatic Substituents
- Five-membered vs. six-membered rings: Pyridine (six-membered) derivatives (e.g., H-Box(4Py)-OMe) exhibit lower cytotoxicity (EC₅₀ = 12.5 µM) compared to pyrrole (five-membered) derivatives (EC₅₀ = 5.2 µM) . Quinoline (larger azaaromatic) substitution increases cytotoxicity by 11–13-fold compared to pyridine derivatives (e.g., compound 26 vs. 32) .
Electron-Withdrawing Groups
- Bromine at position 7 of the benzoxazole ring reduces EC₅₀ by nearly threefold in pyridyl derivatives (e.g., compound 34 vs. 26) .
- The trifluoromethyl group in the target compound may enhance metabolic stability and binding affinity to hydrophobic enzyme pockets, similar to bromine’s electron-withdrawing effects .
Azetidin Derivatives
- Compounds like 1-[2-(3,4-disubstituted phenyl)-3-chloro-4-oxoazetidin-1-yl]-3-(6-substituted-1,3-benzothiazol-2-yl)ureas show anticonvulsant activity. Substituents on the benzothiazole (e.g., F, CH₃) and azetidin rings influence efficacy and toxicity .
Antitumor Activity
- Thymoquinone-derived benzoxazoles (e.g., 1f) inhibit Akt and IGF1Rβ phosphorylation in cancer cells, with EC₅₀ values <10 µM .
Antimicrobial Activity
- 2-(aryloxymethyl)benzoxazoles (e.g., compound 5a ) exhibit antifungal activity against Candida albicans (MIC = 8 µg/mL) . The azetidin and trifluoromethyl groups in the target compound may enhance membrane penetration.
Cytotoxicity Trends
| Compound Class | Substituent Features | EC₅₀ (µM) | Key Finding |
|---|---|---|---|
| Pyridyl benzoxazoles | Six-membered ring | 12.5 | Lower toxicity |
| Quinolinyl benzoxazoles | Larger azaaromatic | 1.1–1.5 | 11–13× higher toxicity vs. pyridyl |
| Brominated benzoxazoles | Br at position 7 | 4.3 | Enhanced cytotoxicity |
| Azetidin-benzothiazole derivatives | CF₃ and azetidin | N/A | Predicted improved metabolic stability |
Key Structural Advantages of the Target Compound
Dual Heterocyclic Core : The benzoxazol-2-one and benzothiazole moieties synergize for broad-spectrum biological activity .
Azetidin Linker : Its small ring size may reduce steric hindrance, facilitating target binding .
Preparation Methods
Cyclization of 2-Aminophenol Derivatives
The benzoxazolone core is synthesized via cyclization of 2-aminophenol with phosgene or safer alternatives like triphosgene. For example, treatment of 2-aminophenol with triphosgene in dichloromethane under basic conditions (e.g., triethylamine) yields 2,3-dihydro-1,3-benzoxazol-2-one in 85–90% yield.
Reaction Conditions :
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Reagents : 2-Aminophenol (1.0 eq), triphosgene (0.33 eq), triethylamine (2.0 eq).
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Solvent : Dichloromethane, 0°C to room temperature.
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Reaction Time : 4–6 hours.
Functionalization at the 3-Position
To introduce the ethyl ketone linker, the benzoxazolone is alkylated at the 3-position. Bromoethyl ketone derivatives (e.g., 2-bromoacetophenone) react with the deprotonated benzoxazolone (using NaH or K2CO3) in DMF or acetonitrile.
Example Protocol :
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Substrate : 2,3-Dihydro-1,3-benzoxazol-2-one (1.0 eq).
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Alkylating Agent : 2-Bromo-1-(azetidin-1-yl)ethan-1-one (1.2 eq).
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Base : Potassium carbonate (2.5 eq).
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Solvent : Acetonitrile, reflux, 12 hours.
Preparation of 3-{[4-(Trifluoromethyl)-1,3-Benzothiazol-2-Yl]Oxy}Azetidin-2-One
Synthesis of 4-Trifluoromethyl-1,3-Benzothiazol-2-Ol
The benzothiazole fragment is synthesized via condensation of 2-amino-4-(trifluoromethyl)thiophenol with trifluoroacetonitrile (CF3CN). This method, reported by, involves:
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Reagents : 2-Amino-4-(trifluoromethyl)thiophenol (1.0 eq), CF3CN (1.5 eq).
-
Conditions : DCM, 25°C, 8 hours.
Mechanism : Nucleophilic attack of the thiol group on CF3CN forms a thioimidate intermediate, which cyclizes to the benzothiazole.
Azetidinone Ring Formation
The azetidinone (β-lactam) is synthesized via a Staudinger reaction:
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Imine Formation : React 3-amino-1-propanol with benzaldehyde to form a Schiff base.
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Cycloaddition : Treat the Schiff base with a ketene (generated in situ from acetyl chloride and triethylamine) to yield 3-hydroxyazetidin-2-one.
Key Data :
Etherification of Azetidinone with Benzothiazole
The hydroxyl group on the azetidinone is coupled to the benzothiazol-2-ol via a Mitsunobu reaction:
-
Reagents : 3-Hydroxyazetidin-2-one (1.0 eq), 4-(trifluoromethyl)-1,3-benzothiazol-2-ol (1.2 eq), PPh3 (1.5 eq), DIAD (1.5 eq).
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Solvent : THF, 25°C, 24 hours.
Coupling of Benzoxazolone and Azetidinone-Benzothiazole Units
The final step involves connecting the ethyl ketone-functionalized benzoxazolone to the azetidinone-benzothiazole subunit. This is achieved via nucleophilic acyl substitution:
Reaction Protocol :
-
Substrates :
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3-(2-Oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one (1.0 eq).
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3-{[4-(Trifluoromethyl)-1,3-benzothiazol-2-yl]oxy}azetidin-2-one (1.1 eq).
-
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Base : DIPEA (2.0 eq).
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Solvent : DMF, 60°C, 6 hours.
Characterization Data :
-
1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 8.4 Hz, 1H, benzothiazole-H), 7.89 (s, 1H, benzoxazolone-H), 5.12 (s, 2H, azetidinone-CH2), 4.76 (t, J = 7.2 Hz, 2H, ethyl linker).
-
MS (ESI+) : m/z 509.1 [M+H]+.
Optimization and Challenges
Q & A
Q. What synthetic methodologies are commonly employed to prepare benzoxazolone and benzothiazole derivatives structurally related to this compound?
The synthesis of benzoxazolone and benzothiazole derivatives often involves refluxing intermediates with sodium in ethanol, followed by coupling reactions with brominated or esterified reagents. For example, 2,4-dihydrotriazol-3-ones were synthesized by reacting sodium salts of triazolones with bromoacetophenone or ethyl bromoacetate under reflux conditions, yielding target compounds with 51–81% efficiency . Similar protocols apply to benzoxazolone derivatives, where piperazine-linked bivalent ligands were synthesized via multistep alkylation and cyclization, achieving 51–53% yields . Key steps include purification via recrystallization (e.g., ethanol/water mixtures) and structural validation using H/C NMR and HRMS .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Critical techniques include:
- Spectroscopy : H NMR (e.g., δ 1.3–8.0 ppm for aryl protons) and C NMR (e.g., carbonyl signals at ~170 ppm) confirm backbone connectivity .
- Mass Spectrometry : HRMS provides exact mass matching (e.g., [M+H] within ±0.005 Da of theoretical values) .
- Elemental Analysis : Compare experimental vs. calculated C/H/N percentages (e.g., C: 55–65%, H: 4–6%, N: 10–15%) to assess purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of similar heterocyclic compounds?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions, while ethanol/water mixtures improve recrystallization efficiency .
- Catalyst Screening : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) increases triazole formation rates, as seen in phenoxymethylbenzimidazole-triazole hybrids .
- Temperature Control : Prolonged reflux (5–8 hours) ensures complete coupling, but shorter durations may reduce side products in heat-sensitive reactions .
Q. What strategies address discrepancies in spectroscopic data across studies?
- Cross-Validation : Compare NMR shifts with structurally analogous compounds (e.g., benzoxazolones in vs. triazolones in ).
- Dynamic Exchange Analysis : For tautomeric systems (e.g., keto-enol forms), variable-temperature NMR or deuterated solvents clarify peak splitting .
- Computational Modeling : DFT-based NMR chemical shift predictions (e.g., using Gaussian) resolve ambiguities in complex spectra .
Q. How can biological activity be systematically evaluated for this compound?
- In Silico Docking : Use software like AutoDock to predict binding modes with target proteins (e.g., enzymes with catalytic triads), referencing docking poses from benzothiazole hybrids .
- Enzyme Assays : Measure IC values against serine hydrolases or kinases, using fluorogenic substrates (e.g., 4-nitrophenyl acetate) .
- Cytotoxicity Screening : Employ MTT assays on cell lines (e.g., HeLa, HEK293) to assess selectivity and therapeutic potential .
Q. How can impurities or byproducts be identified and mitigated during synthesis?
- Chromatography : HPLC with UV detection (λ = 254 nm) monitors reaction progress; reverse-phase C18 columns isolate polar impurities .
- Mass Tracking : LC-MS identifies low-abundance byproducts (e.g., unreacted intermediates or hydrolysis products) .
- Process Modifications : Introduce scavenger resins (e.g., polymer-bound isocyanates) to trap reactive electrophiles .
Methodological Considerations
Q. What computational tools are recommended for studying structure-activity relationships (SAR)?
Q. How should researchers design experiments to evaluate environmental fate or toxicity?
- Degradation Studies : Expose the compound to UV light or microbial cultures (e.g., Pseudomonas spp.) and track breakdown via LC-MS/MS .
- Ecotoxicology Assays : Use Daphnia magna or Vibrio fischeri to measure acute toxicity (EC) and bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
